2-Chloro-N,N-dimethylpropanamide

Description

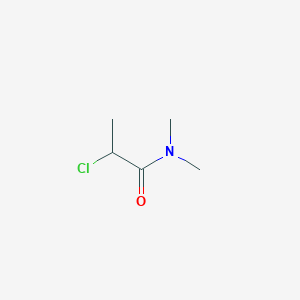

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOAUKIEENWZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884469 | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-68-9 | |

| Record name | 2-Chloro-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-N,N-dimethylpropanamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N,N-dimethylpropanamide

Abstract and Compound Identification

This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of this compound. As a bifunctional molecule, it incorporates a reactive α-chloro substituent and a tertiary amide, making it a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] This document is intended for researchers and drug development professionals, offering field-proven insights into its handling and application. The structure contains a stereocenter at the α-carbon, meaning it exists as a racemic mixture unless a stereospecific synthesis is employed.

Compound: this compound CAS Number: 10397-68-9[3] Molecular Formula: C₅H₁₀ClNO[3] Molecular Weight: 135.59 g/mol [3] IUPAC Name: this compound Synonyms: N,N-Dimethyl-α-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide[2][4]

Physicochemical and Safety Data

The physical properties and safety information for this compound are critical for its proper handling, storage, and use in experimental design. The data presented below are compiled from chemical supplier and database information.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Boiling Point | 71 °C @ 2 Torr | [2] |

| Density | 1.065 g/cm³ (Predicted) | [2][5] |

| Flash Point | 62.6 °C | [5] |

| Refractive Index | 1.443 (Predicted) | [2] |

| Storage Temp. | 4 °C |[4] |

Safety and Hazard Profile

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Signal Word: Warning[2]

-

Precautionary Statements: P264, P280, P301+P312, P302+P352, P305+P351+P338[2]

Synthesis Protocol: Amidation of 2-Chloropropionyl Chloride

Principle and Mechanism

The most direct and classical method for synthesizing tertiary α-chloro amides is through nucleophilic acyl substitution.[6] This involves the reaction of an α-halo acyl chloride with a secondary amine. In this case, 2-chloropropionyl chloride serves as the electrophilic acylating agent, and dimethylamine acts as the nucleophile. The reaction proceeds via the canonical addition-elimination mechanism, where the lone pair of the dimethylamine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.[7] This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the final amide product. A second equivalent of the amine or a non-nucleophilic base (like triethylamine) is required to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation and deactivation of the dimethylamine nucleophile.[8]

Diagram: Synthesis Mechanism

Caption: Nucleophilic acyl substitution for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

Causality Statement: This protocol is based on analogous procedures for amide synthesis from acyl chlorides.[8][9] The initial low temperature is crucial to control the highly exothermic reaction between the acyl chloride and the amine, preventing side reactions and ensuring safety. The use of an anhydrous solvent is necessary because acyl chlorides readily hydrolyze in the presence of water.[8]

-

Vessel Preparation: Equip an oven-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask under a nitrogen atmosphere to maintain anhydrous conditions.

-

Reagent Charging: Dissolve dimethylamine (2.0 equivalents) in 100 mL of anhydrous dichloromethane (DCM) and add it to the flask.

-

Temperature Control: Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Acyl Chloride Addition: Add 2-chloropropionyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30-45 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-4 hours.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess dimethylamine), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Profile and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The presence of the chiral center and the restricted rotation around the amide C-N bond are key features influencing the NMR spectrum. Due to hindered rotation, the two N-methyl groups are diastereotopic and may appear as two distinct singlets, though they often coalesce into a single broad or sharp singlet depending on the solvent and temperature.

Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH ₃ (on propionyl) | ~1.75 | Doublet (d) | ~22 |

| -C H(Cl)- | ~4.60 | Quartet (q) | ~55 |

| -C =O | - | - | ~169 |

| -N(CH ₃)₂ | ~3.00 and ~3.10 | 2 Singlets (s) or 1 broad s | ~36 and ~38 |

Rationale: The methine proton (-C H(Cl)-) is adjacent to an electron-withdrawing chlorine atom and the carbonyl group, shifting it significantly downfield (~4.60 ppm) and is split into a quartet by the three protons of the neighboring methyl group.[10] The propionyl methyl group (-CH ₃) is split into a doublet by the methine proton. The N-methyl protons are deshielded by the nitrogen and carbonyl group, appearing around 3 ppm.[12] In the ¹³C NMR, the carbonyl carbon is the most deshielded (~169 ppm), followed by the carbon bearing the chlorine (~55 ppm).[11][13]

Infrared (IR) Spectroscopy

The IR spectrum provides direct confirmation of the key functional groups. An experimental FTIR spectrum is available for reference.[14]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~2980-2940 | C-H Stretch (sp³) | Alkyl groups | [14] |

| ~1650 | C=O Stretch | Tertiary Amide | [14][15] |

| ~1400 | C-N Stretch | Tertiary Amide | [14] |

| ~750 | C-Cl Stretch | Alkyl Halide |[14] |

Analysis: The most prominent feature is the strong carbonyl (C=O) stretch around 1650 cm⁻¹, characteristic of a tertiary amide.[15] The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) confirms the N,N-disubstituted nature of the amide.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would induce fragmentation, providing structural information.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 135) and an M+2 peak (~33% intensity of M⁺) would be expected due to the isotopic abundance of ³⁷Cl.

-

Major Fragments:

-

Loss of a chlorine radical (•Cl) to give an acylium ion at m/z = 100.

-

Alpha-cleavage (McLafferty rearrangement is not possible) leading to the [CH₃CH=C=O]⁺ fragment and cleavage to form the [CON(CH₃)₂]⁺ fragment at m/z = 72. This is often a dominant peak in N,N-dimethyl amides.

-

Chemical Reactivity: The α-Chloro Amide as an Electrophile

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon.[6] The carbon atom bonded to the chlorine is electrophilic due to the inductive effect of the adjacent chlorine and carbonyl group. This makes it a prime target for attack by a wide range of nucleophiles in Sₙ2-type reactions.[16] Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of α-amino amides, α-thio amides, and α-alkoxy amides, respectively. These products are often valuable scaffolds in medicinal chemistry.

Workflow for Nucleophilic Substitution

The general workflow involves dissolving the α-chloro amide and the chosen nucleophile in a suitable polar aprotic solvent, often with the addition of a base to neutralize the generated HCl. The reaction may require heating to proceed at a reasonable rate.

Diagram: General Sₙ2 Reaction Workflow

Caption: A typical experimental workflow for nucleophilic substitution reactions.

Representative Protocol: Synthesis of an α-Amino Amide

Causality Statement: This protocol is a generalized procedure for the alkylation of an amine with an α-halo amide.[6][16] A polar aprotic solvent like DMF is used to dissolve the reactants, and an inorganic base like K₂CO₃ is often preferred as it is inexpensive and easily removed during work-up. Heating is typically required to overcome the activation energy of the Sₙ2 reaction.

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and potassium carbonate (K₂CO₃, 1.5 eq.) in dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at 80 °C.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting chloro-amide spot is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired α-amino amide.

References

-

D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α-Haloamides. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. (n.d.). 2-Chloro-N,N-dimethylpropionamide Spectrum. Wiley-VCH GmbH. Available at: [Link]

-

Fu, G. C., & Fischer, C. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society. Available at: [Link]

-

Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]

-

FutureLearn. (n.d.). Nucleophilic Acyl Substitution. University of York. Available at: [Link]

-

SpectraBase. (n.d.). 2-chloro-N,N-dimethyl-2-propen-1-amine Spectrum. Available at: [Link]

- Google Patents. (n.d.). CN1033378A - Preparation method of 2,3-dichloro-N,N-dimethyl propylamine.

-

Chemistry LibreTexts. (2022). 11.9: Nucleophilic Substitution at Activated Amides and Carbamides. Available at: [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

-

NIST. (n.d.). Propanamide, N-decyl-N-methyl-2-chloro-. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-chloropropane. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. Available at: [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Available at: [Link]

- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.

-

Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Available at: [Link]

-

Haz-Map. (n.d.). 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride. Available at: [Link]

-

NIST. (n.d.). Propanamide, N,N-dimethyl-. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Available at: [Link]

-

PubChem. (n.d.). 2-Chloropropyldimethylamine. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloropropane. Available at: [Link]

Sources

- 1. 2-chloro-N-(3,4-dimethylphenyl)propanamide synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. futurelearn.com [futurelearn.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

- 10. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 13. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Propanamide, N,N-dimethyl- [webbook.nist.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide (CAS: 10397-68-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N,N-dimethylpropanamide, a versatile bifunctional molecule with applications as a chemical intermediate. The document delves into its physicochemical properties, synthesis, analytical characterization, reactivity, and potential applications in the pharmaceutical industry. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the essential knowledge for handling and utilizing this compound in their work.

Introduction

This compound, with the CAS number 10397-68-9, is a halogenated amide that serves as a valuable building block in organic synthesis. Its structure incorporates two key reactive sites: an electrophilic carbonyl carbon within the amide functional group and a carbon-chlorine bond at the alpha position, making it susceptible to a variety of nucleophilic attacks. This dual reactivity allows for the introduction of the N,N-dimethylpropanamide moiety and further functionalization, rendering it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical compounds. This guide aims to provide a detailed technical resource for scientists working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 10397-68-9 | [1][2] |

| Molecular Formula | C₅H₁₀ClNO | [1][3][4] |

| Molecular Weight | 135.59 g/mol | [1][3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | N,N-Dimethyl-2-chloropropionamide | [3][4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 180 °C at 760 mmHg | [6][7] |

| Flash Point | 62.6 °C | [2][6][7] |

| Density | 1.065 g/cm³ (predicted) | [2][6][7] |

| Solubility | Soluble in water. | [4] |

| LogP | 0.7019 | [3] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and dimethylamine.[8][9][10] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[10]

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of N,N-disubstituted amides from acyl chlorides and amines and can be adapted for the preparation of this compound.[11]

Materials:

-

2-Chloropropionyl chloride

-

Dimethylamine (e.g., 40% aqueous solution or as a gas dissolved in a suitable solvent)

-

Anhydrous organic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine or pyridine, optional, as excess dimethylamine can also act as the base)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine (2.2 equivalents) in the chosen anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred dimethylamine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are essential for this purpose.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group and the carbon-chlorine bond. A transmission infrared spectrum is available on SpectraBase.[2]

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Vibration |

| ~1650 | C=O stretch (Amide I band)[6][12] |

| ~1400 | C-N stretch |

| ~700-800 | C-Cl stretch |

| ~2850-3000 | C-H stretch (aliphatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show the following signals:

-

A doublet for the three protons of the methyl group at the α-position (CH₃-CHCl).

-

A quartet for the single proton at the α-position (CH₃-CHCl).

-

Two singlets for the six protons of the two N-methyl groups, which may be non-equivalent due to restricted rotation around the amide C-N bond.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule:

-

A signal for the carbonyl carbon (C=O).

-

A signal for the α-carbon bonded to the chlorine atom (CHCl).

-

A signal for the methyl carbon at the α-position (CH₃-CHCl).

-

Two signals for the two N-methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak and characteristic fragment ions. The presence of chlorine would be indicated by an isotopic pattern for chlorine-containing fragments (M and M+2 peaks in a roughly 3:1 ratio).[12]

Predicted Fragmentation Pattern: The primary fragmentation pathways would likely involve:

-

Loss of a chlorine radical.

-

Cleavage of the C-C bond alpha to the carbonyl group.

-

McLafferty rearrangement, if sterically feasible.[13]

-

Cleavage of the N-alkyl groups.

Reactivity and Reaction Mechanisms

The reactivity of this compound is characterized by its two primary electrophilic centers.

Nucleophilic Acyl Substitution

The carbonyl carbon is susceptible to attack by nucleophiles, leading to the cleavage of the amide bond. This reaction, known as hydrolysis, can be catalyzed by either acid or base.[14]

Nucleophilic Substitution at the α-Carbon

The carbon atom bearing the chlorine is an electrophilic center that can undergo nucleophilic substitution reactions (Sₙ2).[15] This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a route to a diverse range of α-substituted N,N-dimethylpropanamides.

Applications in Drug Development

The reactivity of the α-chloro group allows for the construction of carbon-carbon and carbon-heteroatom bonds, making it a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs. Its role as a "pharmaceutical intermediate" suggests its use in the proprietary synthesis of active pharmaceutical ingredients (APIs).[8]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

-

Skin irritation (Category 2), H315: Causes skin irritation.[2]

-

Serious eye irritation (Category 2), H319: Causes serious eye irritation.[2]

-

Specific target organ toxicity – single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[2][17][18][19]

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2][17][18][19]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][17][18]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[2][18]

Handling and Storage: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection.[17] Avoid contact with skin and eyes.[17] Avoid formation of dust and aerosols.[17] Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents.[1]

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly in the context of pharmaceutical research and development. Its dual reactivity allows for a range of chemical transformations, making it a versatile building block for the synthesis of complex target molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

-

SpectraBase. 2-Chloro-N,N-dimethylpropionamide - Optional[FTIR] - Spectrum. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092). [Link]

- Google Patents. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

-

PubChem. 2-Chloropropyldimethylamine hydrochloride. [Link]

- Google Patents.

- Google Patents. US9402911B2 - Multifunctional small molecules.

-

YouTube. mass spectrometry A-level Fragmentation of organic molecules. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

"CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction". [Link]

-

PubChem. Propanamide, 2-chloro-N,N-dimethyl-. [Link]

- Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

- Google Patents. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

Chemguide. amines as nucleophiles. [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... [Link]

- Google Patents.

-

ResearchGate. FT-IR spectra of the synthesis of the fatty amides from CRBO and AEEA:.... [Link]

-

Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

-

ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions..... [Link]

-

ResearchGate. FTIR spectra of chloroaluminate, tributylamine and AlCl3. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]

- Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

-

Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

-

PubMed. Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. [Link]

- Google Patents. US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters.

Sources

- 1. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. echemi.com [echemi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1-CHLORO-2,2-DIMETHYLPROPANE(753-89-9) 1H NMR spectrum [chemicalbook.com]

- 16. scbt.com [scbt.com]

- 17. chemscene.com [chemscene.com]

- 18. fishersci.com [fishersci.com]

- 19. angenechemical.com [angenechemical.com]

2-Chloro-N,N-dimethylpropanamide molecular weight and formula

An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide: Synthesis, Reactivity, and Applications

Core Chemical Identity and Properties

This compound (CAS No. 10397-68-9) is a halogenated amide that serves as a versatile building block in organic synthesis. Its structure incorporates a reactive chlorine atom at the alpha position to a carbonyl group, making it a valuable electrophilic intermediate.

The fundamental molecular details of this compound are summarized below.[1][2][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO | [1][2][3][4] |

| Molecular Weight | 135.59 g/mol | [1][3][4] |

| CAS Number | 10397-68-9 | [1][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | N,N-Dimethyl-α-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide | [2][3] |

| Predicted Density | 1.065 g/cm³ | [2] |

| Boiling Point | 180°C at 760 mmHg; 71°C at 2 Torr | [2][4] |

Synthesis and Mechanism

The most direct and common method for the synthesis of this compound is the acylation of dimethylamine with 2-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of the acid chloride.

The general reaction proceeds as follows: CH₃CHClCOCl + 2(CH₃)₂NH → CH₃CHClCON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

An excess of dimethylamine or the inclusion of a tertiary amine base (e.g., triethylamine) is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.

Representative Experimental Protocol:

-

Materials : 2-chloropropionyl chloride, dimethylamine (40% solution in water or anhydrous), dichloromethane (DCM) or diethyl ether, triethylamine (optional), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure :

-

A solution of dimethylamine (2.2 equivalents) in DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

2-chloropropionyl chloride (1.0 equivalent) is dissolved in DCM and added dropwise to the stirred dimethylamine solution, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved via vacuum distillation to afford pure this compound.

-

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C-Cl bond at the α-position. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it susceptible to nucleophilic substitution (Sₙ2) reactions.

Key Reactions:

-

Nucleophilic Substitution : It readily reacts with a variety of nucleophiles (e.g., amines, thiols, alkoxides) to displace the chloride ion. This allows for the straightforward introduction of diverse functional groups, forming α-amino amides, α-thio amides, and α-oxyamides. This reactivity is fundamental to its role as a molecular scaffold.

Applications in Pharmaceutical Synthesis:

This compound is classified as a key pharmaceutical intermediate.[2] While specific blockbuster drugs derived directly from this starting material are not prominently documented in public literature, its structural motif is crucial. Related chloro-N,N-dialkyl amine structures are instrumental in synthesizing a range of active pharmaceutical ingredients (APIs). For instance, 2-Chloro-N,N-dimethylpropylamine hydrochloride is a known intermediate for developing lipophilic chalcone analogues with potent antitubercular properties.[5] The α-chloro amide functionality serves as a handle to connect different pharmacophores, building the complex molecular architectures required for biological activity.

Logical Relationship of Reactivity to Application:

Caption: Reactivity pathway from intermediate to complex pharmaceutical molecules.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected results from standard analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. An experimental FTIR spectrum is available and shows the characteristic absorption bands.[6]

-

C=O (Amide I band) : A strong, sharp absorption is expected around 1640-1670 cm⁻¹.

-

C-N Stretch : Found in the 1400-1450 cm⁻¹ region.

-

C-H (sp³) : Absorptions will be present around 2850-3000 cm⁻¹.

-

C-Cl Stretch : A moderate absorption is expected in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, a predicted analysis based on its structure and data from analogous compounds (e.g., 2-chloropropane, N,N-dimethylpropionamide) is presented below.[7][8][9]

Predicted ¹H NMR Spectrum (in CDCl₃):

| Protons | Integration | Multiplicity | Approx. δ (ppm) | Rationale |

| -CH(Cl) | 1H | Quartet (q) | 4.5 - 4.8 | Deshielded by adjacent Cl and C=O. Split by the -CH₃ group. |

| -N(CH₃)₂ | 6H | Two Singlets (s) | 2.9 - 3.2 | Due to restricted rotation around the C-N amide bond, the two methyl groups are diastereotopic and thus chemically non-equivalent. |

| -CH(Cl)CH₃ | 3H | Doublet (d) | 1.6 - 1.8 | Split by the single methine proton. |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Carbon | Approx. δ (ppm) | Rationale |

| C =O | 168 - 172 | Carbonyl carbon chemical shift. |

| -C H(Cl) | 50 - 55 | Alpha-carbon shifted downfield by the electronegative chlorine. |

| -N(C H₃)₂ | 35 - 38 | Two distinct signals are expected due to restricted C-N bond rotation. |

| -CH(Cl)C H₃ | 20 - 25 | Methyl group carbon. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺) : A pair of peaks at m/z 135 and 137 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragments :

-

[M - Cl]⁺ : Loss of chlorine at m/z 100.

-

[C₄H₈NO]⁺ : Fragment from McLafferty rearrangement or other cleavages.

-

[CON(CH₃)₂]⁺ : Amide fragment at m/z 72.

-

[CH₃CHCl]⁺ : Fragment at m/z 62/64.

-

Safety, Handling, and Storage

As with all α-halogenated carbonyl compounds, this compound should be handled with care, using appropriate personal protective equipment (PPE).

-

Hazard Classification : Harmful if swallowed. Causes skin and serious eye irritation.[2]

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

SpectraBase. (n.d.). 2-Chloro-N,N-dimethylpropionamide [FTIR]. Retrieved January 9, 2026, from [Link]

-

Atom Pharma. (n.d.). 2-Chloro N N dimethylpropylamine hydrochloride Manufacturer. Retrieved January 9, 2026, from [Link]

-

Semantic Scholar. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 2-chloro-N,N-dimethyl-2-propen-1-amine [Vapor Phase IR]. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Propanamide, N-decyl-N-methyl-2-chloro-. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-chloropropane. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.

-

Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Retrieved January 9, 2026, from [Link]

-

Haz-Map. (n.d.). 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Propanamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloropropyldimethylamine. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

-

Doc Brown's Chemistry. (2025). C-13 nmr spectrum of 2-chloropropane. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 2-chloroethyldimethylammonium chloride. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. atompharma.co.in [atompharma.co.in]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Propanamide, N,N-dimethyl- [webbook.nist.gov]

- 9. docbrown.info [docbrown.info]

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide: Structure, Functional Groups, and Synthetic Applications

This guide provides a comprehensive technical overview of 2-Chloro-N,N-dimethylpropanamide, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, the reactivity of its functional groups, and its pivotal role in the synthesis of active pharmaceutical ingredients (APIs).

Molecular Architecture and Physicochemical Properties

This compound, with the CAS number 10397-68-9, is a halogenated amide of significant interest in organic synthesis.[1] Its molecular formula is C₅H₁₀ClNO, corresponding to a molecular weight of 135.59 g/mol .[1] The structural nomenclature and key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 10397-68-9 |

| Molecular Formula | C₅H₁₀ClNO |

| Molecular Weight | 135.59 g/mol [1] |

| Synonyms | N,N-Dimethyl-α-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide[2] |

| SMILES | CC(C(=O)N(C)C)Cl[3] |

| InChI | InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3[3] |

The molecule's physical state and properties are crucial for its handling and use in synthetic protocols.

| Physical Property | Value |

| Density | 1.065±0.06 g/cm³ (Predicted)[2] |

| Boiling Point | 71 °C @ 2 Torr[2] |

The structure of this compound is characterized by a central propane chain with key functional groups that dictate its chemical behavior.

Figure 1: 2D structure of this compound.

Analysis of Key Functional Groups and Reactivity

The chemical personality of this compound is governed by two primary functional groups: the tertiary amide and the α-chloro substituent .

The Tertiary Amide Group

The N,N-dimethylamide group is a robust functional group characterized by a planar geometry due to resonance between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, restricting rotation and influencing the molecule's conformational preferences. The tertiary nature of the amide, with two methyl groups on the nitrogen, sterically hinders nucleophilic attack at the nitrogen atom and prevents it from participating in hydrogen bonding as a donor. The carbonyl oxygen, however, remains a hydrogen bond acceptor.

The α-Chloro Substituent

The chlorine atom at the α-position to the carbonyl group is the primary site of reactivity. This carbon-chlorine bond is polarized, rendering the α-carbon electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group further activates this position, making the chlorine a good leaving group in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthetic chemistry.

The general reactivity of α-chloroamides makes them valuable precursors for the synthesis of more complex molecules. They can undergo various transformations, including:

-

Nucleophilic Substitution (Sₙ2): The α-carbon is a prime target for a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of α-amino amides, α-alkoxy amides, and α-thio amides, respectively. This is a fundamental reaction for building molecular complexity.

-

Cross-Coupling Reactions: In the presence of suitable catalysts, α-chloroamides can participate in cross-coupling reactions, such as Suzuki couplings, to form new carbon-carbon bonds. This allows for the introduction of aryl or other organic fragments at the α-position.

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. A strong absorption band is expected in the region of 1630-1680 cm⁻¹, characteristic of the C=O stretching vibration of the tertiary amide. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. The spectrum will also show characteristic C-H stretching and bending vibrations for the methyl and methine groups. An available FTIR spectrum confirms these characteristic features.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show distinct signals for the different proton environments. The two methyl groups on the nitrogen may appear as two separate singlets due to restricted rotation around the C-N amide bond. A quartet would be expected for the proton at the α-carbon, split by the three protons of the adjacent methyl group. This methyl group would, in turn, appear as a doublet.

-

¹³C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon would be the most downfield signal, typically in the range of 165-175 ppm. The α-carbon attached to the chlorine would also be significantly downfield. The two N-methyl carbons may show distinct signals, and the terminal methyl carbon would be the most upfield signal.

Role in Pharmaceutical Synthesis: The Case of Tramadol

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients.[2] One of the most notable applications is in the synthesis of Tramadol , a centrally acting opioid analgesic.

While the exact industrial synthesis routes are often proprietary, the general strategy involves the use of a Grignard or organolithium reagent to introduce the m-methoxyphenyl group to a cyclohexanone derivative. The 2-[(dimethylamino)methyl] side chain is typically introduced via a Mannich reaction.[5][6] Although a direct, detailed protocol starting from this compound is not publicly detailed, its structural similarity to key intermediates suggests its potential use in alternative synthetic pathways or for the synthesis of Tramadol analogs. The α-chloroamide functionality provides a reactive handle for constructing the core structure of such molecules.

Figure 2: Conceptual workflow for the role of this compound in Tramadol synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It is essential to consult the Safety Data Sheet (SDS) for comprehensive hazard information before use.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent in the field of pharmaceutical synthesis. Its unique combination of a stable tertiary amide and a reactive α-chloro group makes it an ideal precursor for the construction of complex molecular architectures. A thorough understanding of its structure, reactivity, and handling requirements is essential for its safe and effective use in the development of new and improved pharmaceuticals.

References

-

SpectraBase. (n.d.). 2-Chloro-N,N-dimethylpropionamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Alvarado, C., Guzmán, Á., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.

-

ResearchGate. (n.d.). Synthesis of tramadol and analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of tramadol hydrochloride. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of related substances of Tramadol hydrochloride. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-N,N-dimethyl-2-propen-1-amine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). Retrieved from [Link]

- Redalyc. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-N,N-dimethylpropanamide

This guide provides a comprehensive analysis of the spectral data for 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to facilitate unequivocal structural elucidation and quality control.

Introduction

This compound, with the molecular formula C₅H₁₀ClNO and a molecular weight of 135.59 g/mol , is a halogenated amide of significant interest in organic synthesis.[1][2][3][4] Its reactivity, stemming from the presence of both an amide functionality and an alpha-chloro substituent, makes it a versatile building block. Accurate and thorough spectral analysis is paramount to confirm its identity, purity, and stability. This guide offers a detailed interpretation of its characteristic spectral signatures.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is best confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~4.5 | Quartet (q) | 1H | CH-Cl |

| B | ~3.0 | Singlet (s) | 6H | N-(CH₃)₂ |

| C | ~1.7 | Doublet (d) | 3H | CH₃-CH |

Interpretation:

-

Signal A (CH-Cl): The methine proton, being attached to the same carbon as the electronegative chlorine atom, is significantly deshielded and appears at a downfield chemical shift of approximately 4.5 ppm. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule).

-

Signal B (N-(CH₃)₂): The two methyl groups attached to the nitrogen atom are chemically equivalent and give rise to a single, sharp signal at around 3.0 ppm. The lack of adjacent protons results in a singlet. The integration value of 6H confirms the presence of two methyl groups.

-

Signal C (CH₃-CH): The methyl group protons adjacent to the methine carbon appear at a more upfield region, around 1.7 ppm. This signal is split into a doublet by the single neighboring methine proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, four distinct carbon signals are anticipated.

Predicted ¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170 | C=O (Amide carbonyl) |

| 2 | ~55 | CH-Cl |

| 3 | ~37 | N-(CH₃)₂ |

| 4 | ~20 | CH₃-CH |

Interpretation:

-

Signal 1 (C=O): The carbonyl carbon of the amide group is the most deshielded, appearing at a characteristic downfield shift of approximately 170 ppm.

-

Signal 2 (CH-Cl): The carbon atom bonded to the chlorine atom is also significantly deshielded due to the halogen's electronegativity, with an expected chemical shift around 55 ppm.

-

Signal 3 (N-(CH₃)₂): The two equivalent methyl carbons attached to the nitrogen atom will resonate at a similar chemical shift, predicted to be around 37 ppm.

-

Signal 4 (CH₃-CH): The methyl carbon adjacent to the methine group is the most shielded carbon, appearing at the most upfield position, around 20 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the amide and alkyl halide functionalities. An FTIR spectrum for this compound is available in spectral databases.[5]

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretching (alkyl) |

| ~1650 | Strong | C=O stretching (amide) |

| ~1450 | Medium | C-H bending (alkyl) |

| ~1260 | Medium | C-N stretching |

| ~750-650 | Strong | C-Cl stretching |

Interpretation:

-

C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methine groups.

-

C=O Stretching: A strong, sharp absorption band around 1650 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the tertiary amide.

-

C-H Bending: The bending vibrations of the alkyl C-H bonds are expected to appear around 1450 cm⁻¹.

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the amide will likely be observed in the region of 1260 cm⁻¹.

-

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 750-650 cm⁻¹, is characteristic of the C-Cl stretching vibration, confirming the presence of the chloroalkane functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its structure.

Predicted Mass Spectrum Data

| m/z | Possible Fragment |

| 135/137 | [M]⁺ (Molecular Ion) |

| 100 | [M - Cl]⁺ |

| 72 | [C₄H₈NO]⁺ |

| 44 | [C₂H₆N]⁺ |

Interpretation:

The mass spectrum of this compound will exhibit a molecular ion peak [M]⁺. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 135 and 137, with the peak at m/z 135 being about three times more intense.

Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation pathway.

-

Loss of a Chlorine Radical: The cleavage of the C-Cl bond is a likely fragmentation pathway, resulting in a fragment with an m/z of 100.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alpha-carbon can lead to the formation of a resonance-stabilized acylium ion. A significant peak at m/z 72, corresponding to the [C₄H₈NO]⁺ fragment, is expected from the loss of a methyl radical.

-

Further Fragmentation: The fragment with m/z 72 can further lose a molecule of carbon monoxide (CO) to yield a fragment with m/z 44, corresponding to [C₂H₆N]⁺.

Experimental Protocols

To acquire the spectral data discussed, the following general methodologies are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is likely a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates before running the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Impact (EI) ionization to generate the molecular ion and induce fragmentation.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole or time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition and Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating methodology for its structural confirmation and purity assessment. The predicted spectral data and interpretations presented in this guide serve as a valuable reference for researchers and scientists working with this important chemical intermediate. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. 2-Chloro-N,N-dimethylpropionamide. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... [Link]

Sources

2-Chloro-N,N-dimethylpropanamide physical properties (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 10397-68-9), a compound of interest in various chemical and pharmaceutical research domains. This document will delve into its boiling point and density, offering not only precise data from authoritative sources but also the underlying scientific context and practical implications for laboratory and process scale-up operations. A clear distinction is made from the similarly named but structurally different compound, 2-Chloro-N,N-dimethylacetamide, to prevent potential data misinterpretation. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in drug development by furnishing them with the necessary data and methodologies for the safe and effective handling and utilization of this compound.

Introduction and Compound Identification

This compound is a halogenated amide with the molecular formula C₅H₁₀ClNO.[1][2][3][4][5] Its structure features a chiral center at the second carbon, to which the chlorine atom is attached. The presence of the N,N-dimethylamide functional group significantly influences its physical and chemical properties, including its polarity, solvency, and reactivity.

It is critically important to distinguish this compound (CAS: 10397-68-9) from a related compound, 2-Chloro-N,N-dimethylacetamide (CAS: 2675-89-0).[6][7][8][9] The latter has a different chemical structure and, consequently, distinct physical properties. This guide focuses exclusively on the propanamide derivative.

Core Physical Properties

The boiling point and density are fundamental physical constants that dictate the conditions for handling, purification, and reaction setup. These properties are intrinsic to the molecule's structure and intermolecular forces.

Quantitative Data Summary

The experimentally determined and predicted physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 180 °C | at 760 mmHg | [1] |

| 71 °C | at 2 Torr | [10] | |

| Density | 1.065 g/cm³ | Not specified (likely at standard conditions) | [1][10] |

| Molecular Weight | 135.59 g/mol | [1][2][3][4] | |

| Molecular Formula | C₅H₁₀ClNO | [1][2][3][4][5] |

Scientific Discussion and Implications

The boiling point of a substance is a critical indicator of its volatility and the strength of its intermolecular forces. For this compound, the relatively high boiling point of 180 °C at atmospheric pressure suggests the presence of significant dipole-dipole interactions, a consequence of the polar amide and carbon-chlorine bonds. The ability to be distilled at a lower temperature under reduced pressure (71 °C at 2 Torr) is a crucial piece of information for purification processes, as it allows for distillation without thermal decomposition, a common risk with complex organic molecules.[1][10]

The density of 1.065 g/cm³ indicates that this compound is slightly denser than water.[1][10] This is an important consideration for aqueous workups in chemical synthesis, as it will form the lower layer in an immiscible mixture with water. This property also has implications for storage and handling, as well as for calculations involving mass-to-volume conversions in a laboratory or industrial setting.

Experimental Determination of Physical Properties

To ensure the purity and identity of a chemical batch, in-house verification of its physical properties is a standard and recommended practice. The following section outlines a validated protocol for determining the boiling point and density of this compound.

Workflow for Physical Property Verification

Caption: Workflow for the experimental verification of physical properties.

Step-by-Step Protocol for Boiling Point Determination

-

Apparatus Setup: Assemble a standard distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a small volume (e.g., 10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature at the distillation head. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading during distillation.

-

Pressure Correction: For distillation under reduced pressure, connect the apparatus to a vacuum pump and a manometer. Record the stable temperature and the corresponding pressure. The boiling point at atmospheric pressure can be estimated using a nomograph if necessary.

Step-by-Step Protocol for Density Determination

-

Pycnometer Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer. Fill it with deionized water of a known temperature and weigh it again. Calculate the exact volume of the pycnometer using the density of water at that temperature.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound and weigh it.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Safety and Handling Considerations

While this guide focuses on physical properties, it is imperative to handle this compound with appropriate safety precautions. Based on available safety data, this compound may be harmful if swallowed and can cause skin and eye irritation.[2] Always consult the full Safety Data Sheet (SDS) before handling.[11][12][13][14] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its effective and safe use in a research and development setting. This guide has provided a detailed overview of these properties, their scientific context, and practical methodologies for their verification. By understanding and applying this information, researchers can handle this compound with greater confidence and precision in their experimental endeavors.

References

-

abcr Gute Chemie. AB176442 | CAS 2675-89-0. [Link]

-

PubChem. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034. [Link]

-

US EPA. Propanamide, 2-chloro-N,N-dimethyl- - Substance Details - SRS. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 2675-89-0 | CAS DataBase [m.chemicalbook.com]

- 7. AB176442 | CAS 2675-89-0 – abcr Gute Chemie [abcr.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. getchem.com [getchem.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. chemscene.com [chemscene.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-N,N-dimethylpropanamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-N,N-dimethylpropanamide. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into the theoretical and practical aspects of its solubility, offering insights into solvent selection and providing detailed methodologies for solubility determination.

Introduction: Understanding the Molecular Profile of this compound

This compound, with the chemical formula C₅H₁₀ClNO, is a halogenated amide of significant interest in various chemical syntheses.[1][2] Its molecular structure, featuring a polar amide group and a chlorinated alkyl chain, dictates its solubility behavior in different organic solvents. The presence of the chlorine atom and the N,N-dimethyl substitution on the amide nitrogen introduces specific electronic and steric effects that influence its interactions with solvent molecules.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀ClNO | [1][2] |

| Molecular Weight | 135.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10397-68-9 | [1][3] |

| Boiling Point | 71 °C @ 2 Torr | [4] |

| Density (Predicted) | 1.065 g/cm³ | [4] |

| XLogP3 | 0.7 | [1] |

The positive XLogP3 value suggests a degree of lipophilicity, indicating that while the amide group contributes to polarity, the overall molecule has some affinity for non-polar environments.[1] This dual nature is a key consideration in understanding its solubility across a spectrum of organic solvents.

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another.[5] The polarity of this compound is influenced by the dipole moment of the amide group and the polar C-Cl bond.

Based on its structure, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding. While this compound is a hydrogen bond acceptor (at the carbonyl oxygen), it lacks hydrogen bond donor capabilities. Its solubility in alcohols is expected to be moderate to good, driven by dipole-dipole interactions and dispersion forces.

-

Polar Aprotic Solvents (e.g., ketones, esters, ethers): Solvents like acetone, ethyl acetate, and tetrahydrofuran are expected to be good solvents for this compound. The primary intermolecular forces at play will be dipole-dipole interactions between the polar functionalities of the solute and the solvent.

-

Non-Polar Solvents (e.g., hydrocarbons): In solvents like hexane and toluene, solubility is likely to be limited. The polar nature of the amide and chloro groups will hinder its interaction with non-polar solvent molecules.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is crucial for any practical application. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound in an organic solvent of interest.

The Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Experimental Workflow Diagram:

Sources

2-Chloro-N,N-dimethylpropanamide reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-N,N-dimethylpropanamide

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, with the CAS number 10397-68-9, is a halogenated amide of significant interest in synthetic organic chemistry.[1][2] It serves as a valuable building block, particularly within the pharmaceutical industry as an intermediate for more complex molecules.[1] Its chemical behavior is dictated by two primary functional groups: a reactive secondary alkyl chloride and a stable N,N-disubstituted amide. This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO | [1][2][3][4] |

| Molecular Weight | 135.59 g/mol | [1][3][4] |

| CAS Number | 10397-68-9 | [1][2][3][4] |

| Boiling Point | 71 °C @ 2 Torr | [1] |

| Density | ~1.065 g/cm³ (Predicted) | [1] |

| Appearance | Not explicitly stated, but related compounds are solids or liquids. | |

| Synonyms | N,N-Dimethyl-α-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide | [1][2] |

Part 1: Chemical Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the chlorine. This C-Cl bond is polarized, making the carbon atom susceptible to attack by nucleophiles.

Nucleophilic Substitution: The Primary Reactive Pathway

The principal reaction mechanism for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6] In this pathway, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion, which is a good leaving group.

The general Sₙ2 mechanism is a single-step process where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group.[6]

Self-Validation: The progress of the reaction should be monitored by TLC, comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material spot and the appearance of a new product spot confirms the reaction is proceeding. The final product's identity should be confirmed by analytical methods like NMR and Mass Spectrometry.

Protocol 2: Assessment of Thermal Stability (Conceptual Workflow)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.

-

TGA Analysis: Place the crucible in the TGA instrument. Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).

-

Data Interpretation: The resulting TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal decomposition.

-